

4-Benzo[B]thiophen-3-YL-piperidine CAS number 56839-06-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzo[B]thiophen-3-YL-piperidine

Cat. No.: B1612814

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzo[b]thiophen-3-yl-piperidine** Hydrochloride (CAS: 56839-06-6): A Privileged Scaffold for CNS Drug Discovery

Executive Summary

4-Benzo[b]thiophen-3-yl-piperidine is a heterocyclic compound that represents a significant scaffold in medicinal chemistry and drug development. Its molecular architecture, combining the rigid, aromatic benzo[b]thiophene core with the flexible, basic piperidine ring, makes it a compelling starting point for the design of novel therapeutics, particularly for disorders of the central nervous system (CNS). The benzo[b]thiophene moiety is a recognized pharmacophore present in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory activities.^{[1][2]} When coupled with a piperidine ring—a common feature in CNS-active drugs—the resulting structure holds substantial potential for interacting with key neurological targets.

This technical guide provides a comprehensive overview of **4-Benzo[b]thiophen-3-yl-piperidine** hydrochloride (CAS: 56839-06-6) for researchers, medicinal chemists, and drug development scientists. It delves into the molecule's physicochemical properties, outlines robust synthetic and analytical protocols, explores its biological significance and therapeutic potential based on analogous structures, and provides essential safety and handling information. The insights herein are framed from the perspective of a senior application

scientist, emphasizing not just the procedural steps but the underlying scientific rationale to empower effective research and development.

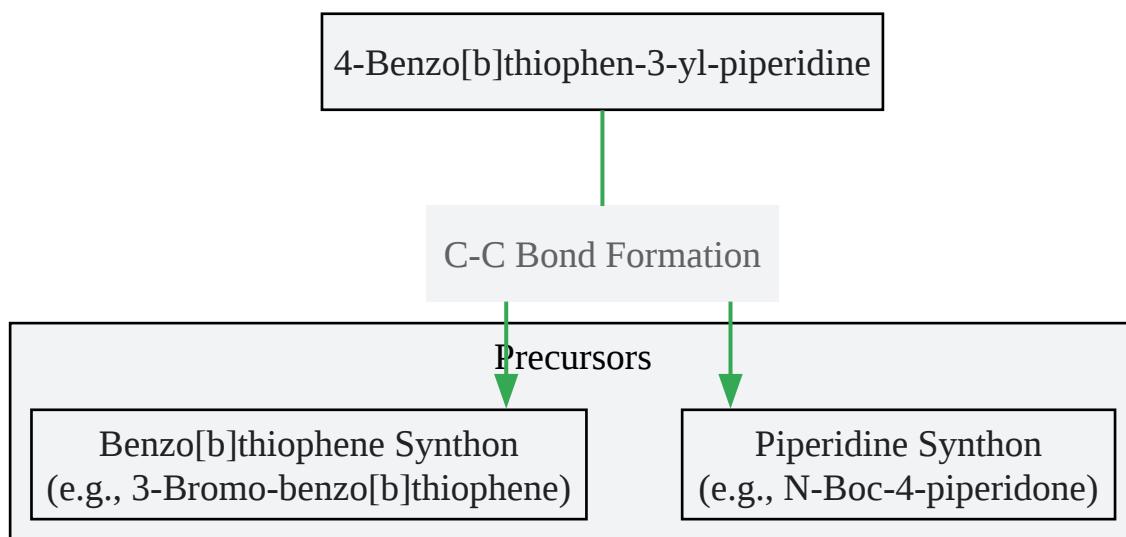
Molecular Profile and Physicochemical Properties

The structural foundation of **4-Benzo[b]thiophen-3-yl-piperidine** is the fusion of two distinct and functionally important chemical motifs. The benzo[b]thiophene core provides a planar, electron-rich aromatic system that can engage in π -stacking and other non-covalent interactions with biological targets. The piperidine ring introduces a basic nitrogen atom ($pK_a \sim 10.5$), which is typically protonated at physiological pH, enhancing water solubility and enabling ionic interactions.^[3] This duality is critical for its pharmacokinetic and pharmacodynamic profile, influencing factors such as membrane permeability and receptor binding.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
CAS Number	56839-06-6	
IUPAC Name	4-(1-benzothien-3-yl)piperidine hydrochloride	
Molecular Formula	$C_{13}H_{16}CINS$	
Molecular Weight	253.8 g/mol	
Canonical SMILES	$C1CC(CCN1)C2=CSC3=CC=CC=C23.Cl$	[4]
Physical Form	Solid	

| Storage | Store in a dark, dry, and well-ventilated place at room temperature.^[5] |


Synthesis and Purification Strategies

The efficient and scalable synthesis of **4-Benzo[b]thiophen-3-yl-piperidine** is paramount for its application in research and library development. A convergent approach, where the two core fragments are synthesized separately and then coupled, is often the most logical strategy. The

following protocols are based on established methodologies for similar chemical structures, providing a robust framework for laboratory synthesis.[1][3]

Diagram: Retrosynthetic Analysis

A logical disconnection approach for the target molecule simplifies the synthetic planning process by breaking it down into commercially available or easily accessible starting materials.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target scaffold.

Protocol 2.1: Synthesis via Grignard Reaction and Dehydration

This protocol details a robust method starting from a halogenated benzothiophene and a protected piperidone, a common strategy for constructing such carbon-carbon bonds.

Rationale: This approach is chosen for its reliability and the commercial availability of the starting materials. The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be easily removed in the final step.

Materials:

- 3-Bromobenzo[b]thiophene

- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- 1,2-Dibromoethane (for activation)
- N-Boc-4-piperidone
- Trifluoroacetic acid (TFA)
- Sodium triacetoxyborohydride
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether

Step-by-Step Methodology:

- Grignard Reagent Formation:
 - Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) with a crystal of iodine or a drop of 1,2-dibromoethane.
 - Add anhydrous THF, followed by a dropwise addition of 3-Bromobenzo[b]thiophene dissolved in THF. Maintain a gentle reflux to initiate and sustain the reaction.
 - Once the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.
- Addition to Piperidone:
 - Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl.
- Dehydration and Reduction:
 - Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol.
 - Dissolve the crude alcohol in DCM and add trifluoroacetic acid. Stir at room temperature for 1-2 hours to facilitate dehydration to the tetrahydropyridine intermediate.
 - Neutralize with NaHCO₃, and then add sodium triacetoxyborohydride in portions to reduce the endocyclic double bond. Stir for 4-6 hours.
- Deprotection and Salt Formation:
 - Wash the reaction mixture with water, dry the organic layer over MgSO₄, and concentrate.
 - Purify the crude N-Boc protected product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
 - Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.
 - Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield **4-Benzothiophen-3-yl-piperidine** hydrochloride as a solid.

Protocol 2.2: Characterization and Purity Assessment

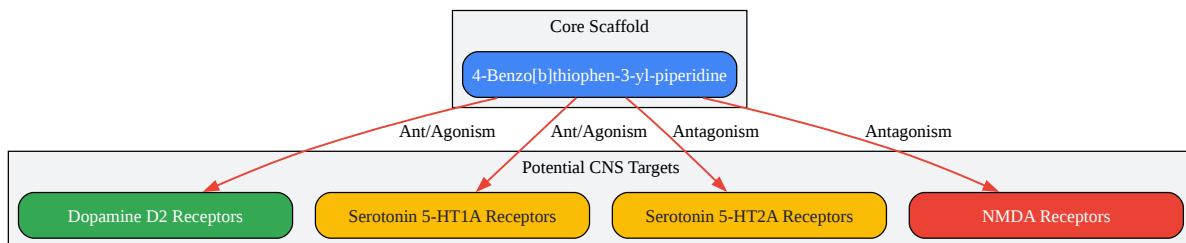
Rationale: Rigorous characterization is essential to confirm the identity and purity of the final compound, which is a prerequisite for any biological evaluation.

- ¹H and ¹³C NMR: To confirm the chemical structure. Expected signals would include aromatic protons for the benzothiophene ring system and aliphatic protons for the piperidine ring.[\[6\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight of the free base.

- High-Performance Liquid Chromatography (HPLC): To determine purity, typically aiming for >98% for research applications.

Biological Significance and Therapeutic Potential

While direct biological data for **4-Benzothiophen-3-yl-piperidine** is sparse in public literature, its structural components are well-represented in pharmacologically active agents, allowing for a well-grounded hypothesis of its potential.^[2] The scaffold is a close analog to precursors of drugs targeting CNS disorders.^[7]


The Privileged Benzothiophene-Piperidine Scaffold

The combination of a benzothiophene ring and a piperidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.

- Brexpiprazole: A notable example is the antipsychotic drug brexpiprazole, which features a 1-(benzo[b]thiophen-4-yl)piperazine structure.^{[7][8]} It acts as a partial agonist at dopamine D₂ and serotonin 5-HT_{1a} receptors and an antagonist at 5-HT_{2a} receptors.^[7] This highlights the potential of the benzothiophene core to anchor ligands in the binding pockets of aminergic G-protein coupled receptors (GPCRs).
- NMDA Receptor Antagonists: Related structures, such as 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, have been investigated as precursors for NMDA receptor antagonists, which have applications in treating neurological conditions like epilepsy and neuropathic pain.^{[9][10]}

Diagram: Potential Biological Targets

Based on its structural similarity to known CNS drugs, **4-Benzothiophen-3-yl-piperidine** is a promising scaffold for modulating key neurotransmitter systems.

[Click to download full resolution via product page](#)

Caption: Hypothesized interactions with CNS receptors.

Analytical Methodologies

A validated analytical method is crucial for quality control, pharmacokinetic studies, and ensuring the reproducibility of biological assays. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.[11][12]

Protocol 4.1: Quantification by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC with UV detection is a widely accessible, robust, and sensitive method for the quantification and purity determination of aromatic heterocyclic compounds.[11]

Table 2: Suggested HPLC Method Parameters

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	10% B to 95% B over 15 minutes, hold for 5 min, return to 10% B over 2 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 230 nm and 254 nm
Injection Volume	10 µL

| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile diluent to a concentration of 0.5 mg/mL |

Validation System:

- Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between peak area and concentration.
- Precision: Analyze replicate injections of the same sample to assess system and method precision (RSD < 2%).
- Accuracy: Use a spike-and-recovery method to determine how well the method quantifies the analyte in a relevant matrix.

Safety, Handling, and Storage

As with any novel chemical entity, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on the parent structures and general laboratory chemical safety.[\[5\]](#) [\[13\]](#)

- Handling:
 - Always handle the compound in a well-ventilated chemical fume hood.[5]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]
 - Avoid inhalation of dust and direct contact with skin and eyes.[5]
- Storage:
 - Store in a tightly sealed container to protect from moisture and air.[5]
 - For long-term stability, storage under an inert gas (e.g., argon) is recommended.[5]
 - Keep in a cool, dry place away from strong oxidizing agents.
- Emergency Procedures:
 - Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [14]

Conclusion and Future Directions

4-Benzo[b]thiophen-3-yl-piperidine hydrochloride is more than a mere chemical structure; it is a gateway to a rich area of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its potential as a scaffold for CNS-active agents is strongly supported by the pharmacological profiles of analogous compounds.

Future research should focus on:

- Library Synthesis: Systematically modifying the scaffold, such as N-alkylation/arylation of the piperidine or substitution on the benzothiophene ring, to create a library of derivatives.

- Biological Screening: Profiling this library against a panel of CNS targets, including dopamine, serotonin, and glutamate receptors, to identify initial hits.
- Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between structural modifications and biological activity to guide the optimization of lead compounds.

By leveraging the foundational information provided in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine (56839-02-2) for sale [vulcanchem.com]
- 4. do.labnovo.com [do.labnovo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 8. 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one fumarate | C29H31N3O6S | CID 66886292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Benzo[B]thiophen-3-YL-piperidine CAS number 56839-06-6]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1612814#4-benzo-b-thiophen-3-yl-piperidine-cas-number-56839-06-6\]](https://www.benchchem.com/product/b1612814#4-benzo-b-thiophen-3-yl-piperidine-cas-number-56839-06-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com